Cas no 1189648-25-6 (methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate)

methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate structure
1189648-25-6 structure
商品名:methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate
CAS番号:1189648-25-6
MF:C19H23N3O4S
メガワット:389.468623399735
CID:6171216
PubChem ID:49668484

methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate
    • methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
    • methyl 2-(4-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate
    • HMS3489A21
    • methyl 2-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
    • AKOS021825431
    • F3407-2811
    • methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
    • 1189648-25-6
    • VU0626627-1
    • インチ: 1S/C19H23N3O4S/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-3,6-7,9,14,21H,4-5,8,10-12H2,1H3,(H,20,23)
    • InChIKey: IJTUMZOIASBRBL-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(CC(=O)OC)NC2C=CC=CC=2N=1)CC(NCC1CCCO1)=O

計算された属性

  • せいみつぶんしりょう: 389.14092740g/mol
  • どういたいしつりょう: 389.14092740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 608
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 114Ų

methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-2811-2mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
2mg
$59.0 2023-09-10
Life Chemicals
F3407-2811-5μmol
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-2811-20mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
20mg
$99.0 2023-09-10
Life Chemicals
F3407-2811-15mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
15mg
$89.0 2023-09-10
Life Chemicals
F3407-2811-20μmol
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-2811-10mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
10mg
$79.0 2023-09-10
Life Chemicals
F3407-2811-5mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
5mg
$69.0 2023-09-10
Life Chemicals
F3407-2811-4mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
4mg
$66.0 2023-09-10
Life Chemicals
F3407-2811-1mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
1mg
$54.0 2023-09-10
Life Chemicals
F3407-2811-3mg
methyl 2-{4-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
1189648-25-6
3mg
$63.0 2023-09-10

methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate 関連文献

methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetateに関する追加情報

Methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate: A Comprehensive Overview

The compound with CAS No. 1189648-25-6, known as methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of benzodiazepines, which are well-known for their role in various therapeutic applications. The structure of this molecule is characterized by a benzodiazepine ring system, a sulfanyl group, and an acetate ester moiety, making it a unique derivative with potential bioactivity.

Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The inclusion of an oxolan (tetrahydrofuran) group in the structure introduces additional complexity and may enhance the compound's pharmacokinetic properties. The methylcarbamoyl group attached to the oxolan ring further modulates the molecule's functionality, potentially influencing its interaction with biological targets.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the benzodiazepine core, introduction of the sulfanyl group, and subsequent functionalization with the acetate ester. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. These advancements have made it possible to scale up production for preclinical studies.

In terms of pharmacological activity, preliminary studies suggest that this compound exhibits promising properties in vitro. It has shown potential as a modulator of GABA receptors, which are critical targets in the treatment of anxiety, epilepsy, and other neurological conditions. Additionally, its ability to penetrate cellular membranes suggests favorable bioavailability, though further studies are required to confirm these observations.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound for various biological targets. Molecular docking studies have revealed that the sulfanyl group plays a crucial role in stabilizing interactions within the receptor binding site. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for understanding its reactivity and stability.

The inclusion of an acetate ester group in the molecule's structure raises interesting questions about its metabolic fate. In vivo studies are currently underway to assess whether this group undergoes hydrolysis under physiological conditions, which could influence its pharmacokinetic profile. Understanding these aspects is critical for determining the suitability of this compound as a drug candidate.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research on this compound. Cross-disciplinary approaches combining synthetic chemistry, pharmacology, and computational modeling have provided a comprehensive understanding of its properties. These efforts have also highlighted areas requiring further investigation, such as its selectivity profile and potential off-target effects.

In conclusion, methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate represents a promising lead compound in drug discovery. Its unique structure and potential bioactivity make it a valuable subject for further research. As advancements in chemical synthesis and pharmacological testing continue to evolve, this compound holds significant potential for contributing to the development of novel therapeutic agents.

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